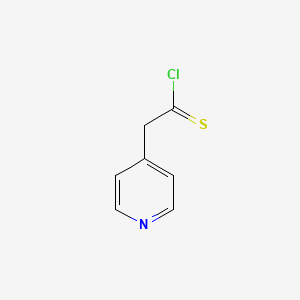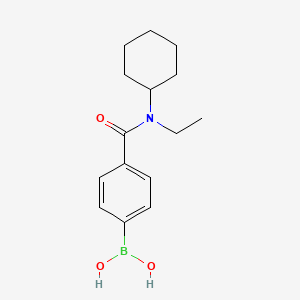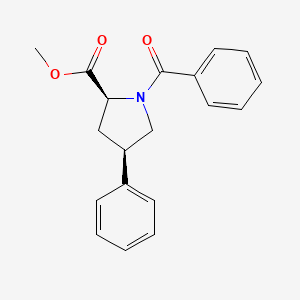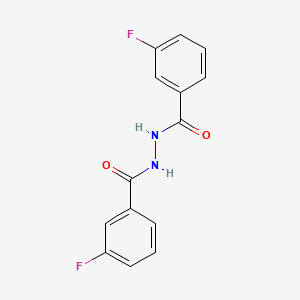
4-Pyridylthioacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridylthioacetyl chloride is an organic compound with the molecular formula C7H6ClNOS It is a derivative of pyridine, featuring a thioacetyl chloride functional group attached to the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Pyridylthioacetyl chloride can be synthesized through the reaction of 4-pyridylthiol with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 4-pyridylthiol in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-Pyridylthioacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the thioacetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Amides, Esters, Thioesters: From nucleophilic substitution reactions.
Sulfoxides, Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
科学的研究の応用
4-Pyridylthioacetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: It can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-pyridylthioacetyl chloride primarily involves its reactivity as an acylating agent. The thioacetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
4-Pyridylmethyl chloride: Similar structure but with a methyl chloride group instead of a thioacetyl chloride group.
4-Pyridylacetyl chloride: Similar structure but with an acetyl chloride group instead of a thioacetyl chloride group.
4-Pyridylthiol: The precursor to 4-pyridylthioacetyl chloride, featuring a thiol group instead of a thioacetyl chloride group.
Uniqueness: this compound is unique due to the presence of both a pyridine ring and a thioacetyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H6ClNS |
|---|---|
分子量 |
171.65 g/mol |
IUPAC名 |
2-pyridin-4-ylethanethioyl chloride |
InChI |
InChI=1S/C7H6ClNS/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChIキー |
KCVTVKMPZQSSNU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CC(=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
